Ethyl(2-formyl-4-methoxyphenoxy)acetate
Description
Ethyl(2-formyl-4-methoxyphenoxy)acetate is an aromatic ester featuring a phenoxy ring substituted with a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 4-position, linked to an ethyl acetate moiety. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and organic synthesis. The formyl group enhances electrophilicity, making it reactive in nucleophilic additions or condensation reactions, while the methoxy group contributes to solubility and stability.
Properties
Molecular Formula |
C12H13O5- |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C12H14O5/c1-3-10(12(14)15)17-11-5-4-9(16-2)6-8(11)7-13/h4-7,10H,3H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
FMUWHYNSXZKGRI-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])OC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-formyl-4-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base, followed by formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions typically include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Bases such as potassium carbonate or sodium hydride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-formyl-4-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: NaBH4 in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-carboxy-4-methoxyphenoxyacetic acid
Reduction: 2-hydroxymethyl-4-methoxyphenoxyacetic acid
Substitution: Various substituted phenoxyacetic acid derivatives
Scientific Research Applications
Ethyl(2-formyl-4-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(2-formyl-4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate enzyme activity and affect various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Ethyl(2-formyl-4-methoxyphenoxy)acetate with key analogs from the evidence, highlighting substituent effects on properties and applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
